![molecular formula C15H16N2O B183709 4-Amino-N-(1-phenylethyl)benzamide CAS No. 97042-55-2](/img/structure/B183709.png)
4-Amino-N-(1-phenylethyl)benzamide
Overview
Description
4-amino-N-(1-phenylethyl)benzamide is a member of benzamides.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
4-Amino-N-(1-phenylethyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, including various benzamide derivatives through oxidation, reduction, and substitution reactions. The compound's structure allows for modifications that can lead to different functional properties.
Feasible Synthetic Routes
The synthesis of this compound typically involves the reduction of aromatic nitro compounds. Various synthetic methods have been reported, emphasizing the compound's adaptability in different chemical contexts:
Synthesis Method | Description |
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Reduction of Nitro Compounds | Involves converting nitro groups to amines using reducing agents. |
Ultrasonic Irradiation | Direct condensation of carboxylic acids and amines under ultrasonic conditions. |
Catalytic Methods | Utilization of Lewis acidic ionic liquids as catalysts for improved yields. |
Biological Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. A study demonstrated that several N-substituted aminobenzamide derivatives exhibited significant DPP-IV inhibitory activity, indicating potential applications in diabetes management .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of this compound. Structural modifications have been explored to enhance its efficacy against seizures. For instance, studies indicated that acylation or alkylation of the amino group led to a loss of activity, while certain modifications increased potency but also toxicity . The compound's mechanism appears to involve modulation of neurotransmitter systems, making it a candidate for treating epilepsy and related disorders.
Medicinal Chemistry
Pharmacological Properties
this compound has been explored for various pharmacological properties beyond anticonvulsant activity:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
- Antioxidant Activity : The compound has shown antioxidant capabilities in vitro, which could be beneficial in preventing oxidative stress-related conditions.
Case Study 1: Anticonvulsant Activity
A study conducted by Bruce and Lyne (1962) evaluated the anticonvulsant profile of several aromatic amides related to this compound. The results indicated varying degrees of efficacy against seizures induced by electroshock and pentylenetetrazole .
Case Study 2: DPP-IV Inhibition
In a recent study utilizing computer-aided drug design, novel aminobenzamide derivatives were synthesized and tested against DPP-IV. Among the synthesized compounds, some exhibited over 38% inhibition at a concentration of 100 μM, suggesting that structural variations can significantly influence biological activity .
Properties
IUPAC Name |
4-amino-N-(1-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMURALCBANCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914203 | |
Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85592-75-2, 97042-55-2 | |
Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 188544 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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